N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This particular compound features a benzoxazole ring fused with a bromobenzamide moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Amidation: The final step involves the coupling of the benzoxazole derivative with 3-bromobenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in an appropriate solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the amide group, potentially leading to debromination or the formation of amines.
Substitution: The bromine atom in the benzamide moiety is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced amide or debrominated products.
Substitution: Substituted benzamide derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Benzoxazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities. This compound may be studied for its ability to interact with specific biological targets, such as enzymes or receptors, to modulate biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties. It may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The bromobenzamide moiety may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide
- N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide
Uniqueness
Compared to similar compounds, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide stands out due to its specific substitution pattern and the presence of the bromine atom. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H15BrN2O2 |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide |
InChI |
InChI=1S/C21H15BrN2O2/c1-13-16(21-24-18-9-2-3-11-19(18)26-21)8-5-10-17(13)23-20(25)14-6-4-7-15(22)12-14/h2-12H,1H3,(H,23,25) |
InChI Key |
JTRLYUJFJOVPFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)Br)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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